
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is a chemical compound that belongs to the class of aliphatic amines It is characterized by the presence of a phenyl group attached to a pentane chain, which is further substituted with methyl groups at the 2nd and 4th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride typically involves the reaction of 2,4-dimethyl-3-phenylpentan-3-amine with hydrochloric acid. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as:
Continuous Flow Synthesis: Utilizing a continuous flow reactor to maintain consistent reaction conditions and improve yield.
Catalytic Hydrogenation: Employing catalysts like palladium on carbon (Pd/C) to facilitate the reaction under controlled pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction using agents like lithium aluminum hydride (LiAlH₄) to produce amines.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary or secondary amines
Substitution: Alkylated amines
Scientific Research Applications
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as a metabolite in cancer metabolism.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. It may act as a:
Bronsted Base: Accepting protons from donor molecules.
Metabolite: Participating in metabolic reactions within the human body, particularly in cancer metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylpentan-3-amine
- 3-Amino-2,4-dimethylpentane
- Diisopropylmethylamine
Uniqueness
2,4-Dimethyl-3-phenylpentan-3-aminehydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
141983-78-0 |
|---|---|
Molecular Formula |
C13H22ClN |
Molecular Weight |
227.77 g/mol |
IUPAC Name |
2,4-dimethyl-3-phenylpentan-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-10(2)13(14,11(3)4)12-8-6-5-7-9-12;/h5-11H,14H2,1-4H3;1H |
InChI Key |
KZAFJCBYJAEMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


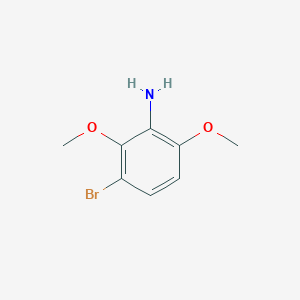
![4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one](/img/structure/B13896289.png)
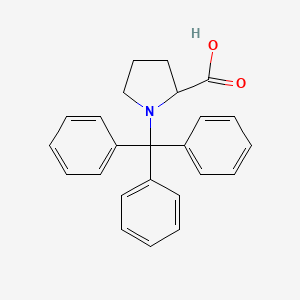
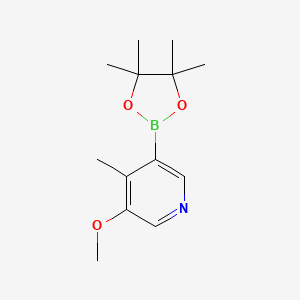

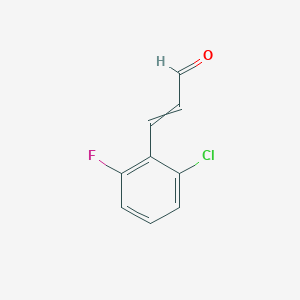
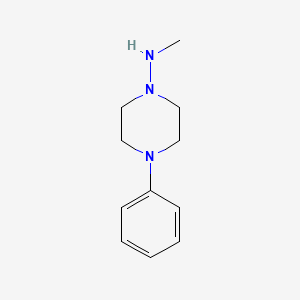
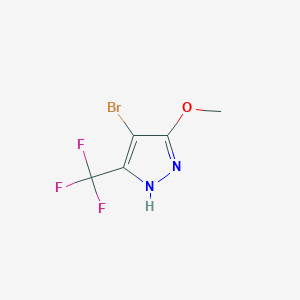
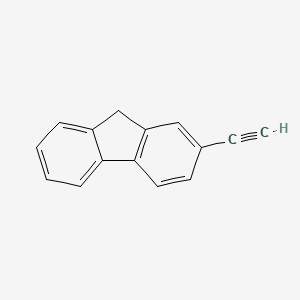
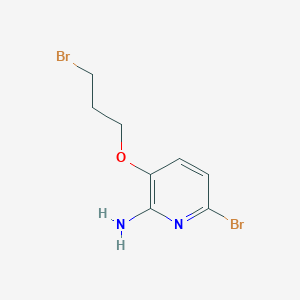
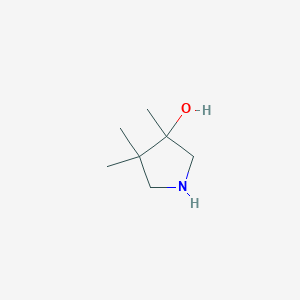
![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![[1-[[(3S)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13896364.png)
